N-(4-fluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
説明
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c20-13-5-7-14(8-6-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNFXNPHLOPCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl groups and the sulfanylacetamide moiety. Common reagents used in these reactions include fluorobenzene, triazole derivatives, and acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-fluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazolopyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(4-fluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-[3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- N-(4-bromophenyl)-2-[3-[(2-bromophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Uniqueness
N-(4-fluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is unique due to the presence of fluorine atoms, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
生物活性
N-(4-fluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazolo-pyrimidine moiety and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 350.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The presence of the triazole ring is crucial for its activity, as it enhances binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is essential for its anticancer efficacy .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- Cellular Assays : It was evaluated for its ability to inhibit pro-inflammatory cytokines in LPS-stimulated macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Triazole Ring : Essential for maintaining anticancer activity; modifications can lead to loss of potency.
- Substituents on Phenyl Rings : Electron-donating groups enhance activity; for instance, methyl substitutions at specific positions improved cytotoxicity against cancer cells.
- Sulfanyl Group : Plays a role in enhancing solubility and bioavailability.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Study on A431 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an effective anticancer agent.
Q & A
Q. What are the key synthetic routes for N-(4-fluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole-pyrimidine core via cyclization of precursor azides and alkynes under Cu(I) catalysis .
- Step 2 : Introduction of the 2-fluorobenzyl group at the triazole nitrogen via nucleophilic substitution, requiring anhydrous conditions and a base like K₂CO₃ in DMF .
- Step 3 : Thioether linkage formation between the pyrimidine sulfur and acetamide group using a Mitsunobu reaction or thiourea intermediate .
- Critical Parameters : Temperature (60–100°C), solvent polarity (DMF/DMSO), and catalyst selection (e.g., triethylamine for deprotonation) .
- Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Assign peaks for fluorophenyl protons (δ 7.1–7.4 ppm), triazole protons (δ 8.2–8.5 ppm), and acetamide NH (δ 10.2–10.5 ppm) .
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfanyl and triazole groups .
- X-ray Crystallography : If crystals are obtained, analyze bond angles and dihedral angles to validate spatial arrangement of the triazolo-pyrimidine core and fluorophenyl substituents .
Q. What are the recommended purification methods for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Monitor melting point (expected range: 180–200°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables: stoichiometry (1.2–1.5 eq. of thiol), temperature (50–80°C), and reaction time (12–24 hrs) .
- Catalyst Screening : Compare Pd(OAc)₂ vs. CuI for cross-coupling efficiency. CuI often provides higher yields (>70%) in DMSO at 70°C .
- Troubleshooting Low Yields : Check for moisture sensitivity (use molecular sieves) or competing side reactions (e.g., oxidation of –SH to –S–S–) .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, activity against EGFR mutants may vary in HepG2 vs. A549 cells .
- Purity Validation : Re-test batches with ≥95% purity (HPLC) to exclude impurities as confounding factors .
- Structural Analogues : Benchmark against triazolo-pyrimidine derivatives with similar substituents to identify structure-activity trends .
Q. What computational methods predict this compound’s binding affinity to kinase targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of ABL1 or JAK2 kinases. Focus on hydrogen bonding between the acetamide carbonyl and kinase hinge region .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the fluorophenyl group in hydrophobic pockets .
- Free Energy Calculations : Apply MM-PBSA to rank binding energies relative to known inhibitors (e.g., imatinib) .
Q. How to address solubility challenges in in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO stocks (≤1% v/v) diluted in PBS with 0.01% Tween-80 to prevent aggregation .
- Prodrug Design : Synthesize phosphate or ester derivatives to enhance aqueous solubility, then hydrolyze in situ .
Data Analysis and Reproducibility
Q. How to validate synthetic reproducibility across labs?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step procedures with exact equivalents, solvent grades, and equipment (e.g., microwave vs. oil bath heating) .
- Round-Robin Trials : Collaborate with 2–3 labs to synthesize the compound independently and compare NMR/HRMS data .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Compare diffraction patterns to reference data. Polymorphs may show distinct peaks at 2θ = 12.5° and 15.3° .
- DSC : Monitor endothermic events (melting points ±5°C) and exothermic recrystallization phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
